molecular formula C42H68O13 B125300 Clinoposaponin VI CAS No. 152020-03-6

Clinoposaponin VI

Cat. No.: B125300
CAS No.: 152020-03-6
M. Wt: 781 g/mol
InChI Key: STCPOQVJMHDAOS-ZWOXGIEQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clinoposaponin VI involves the extraction of the compound from the plant Clinopodium chinense. The extraction process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as supercritical fluid extraction and large-scale chromatography are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Clinoposaponin VI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Hydrolysis: Aglycone and sugar moieties.

    Glycosylation: Various glycosides.

Scientific Research Applications

Clinoposaponin VI has several scientific research applications:

Mechanism of Action

Clinoposaponin VI exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glycosylation pattern and its potent biological activities, particularly its cardioprotective effects .

Biological Activity

Clinoposaponin VI is a triterpenoid saponin isolated from Clinopodium gracile and Clinopodium micranthum, which are known for their diverse biological activities. This compound, like other saponins, exhibits various pharmacological effects, including anti-inflammatory, cytotoxic, and hepatoprotective properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

This compound belongs to the oleanane-type triterpenoid saponins. The structural formula indicates multiple functional groups that contribute to its bioactivity. The presence of hydroxyl groups enhances its solubility and interaction with biological membranes.

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the nuclear factor kappa B (NF-κB) pathway, which is crucial in regulating inflammatory responses. In vitro studies showed that it reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .

2. Cytotoxic Effects

This compound exhibits cytotoxic activity against various cancer cell lines. A study reported that it significantly inhibits the proliferation of HL60 (human promyelocytic leukemia) and A549 (human lung carcinoma) cells. The mechanism involves inducing apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

3. Hepatoprotective Properties

The hepatoprotective effects of this compound have been evaluated in models of liver injury induced by toxins such as carbon tetrachloride (CCl4). It was found to reduce liver enzyme levels (ALT, AST) and improve histopathological parameters, suggesting a protective effect against oxidative stress and inflammation .

Case Studies

  • Study on Anti-inflammatory Mechanism :
    • Objective : To investigate the effect of this compound on NF-κB signaling.
    • Methods : Macrophages were treated with this compound followed by stimulation with LPS.
    • Results : Significant reduction in NF-κB activation and cytokine production was observed.
    • : this compound effectively modulates inflammatory responses through NF-κB inhibition .
  • Cytotoxicity Evaluation :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methods : MTT assay was used to evaluate cell viability after treatment with this compound.
    • Results : IC50 values indicated potent cytotoxicity against HL60 and A549 cells.
    • : The compound shows promise as an anticancer agent due to its ability to induce apoptosis .

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of NF-κB signaling
CytotoxicityInduction of apoptosis in cancer cells
HepatoprotectiveReduction of liver enzyme levels

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O13/c1-21-28(45)30(47)32(49)34(52-21)54-26-10-11-37(4)23(38(26,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)27(17-40(39,42)7)55-35-33(50)31(48)29(46)22(18-43)53-35/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25+,26?,27-,28-,29-,30+,31+,32-,33-,34+,35+,37+,38?,39-,40+,41?,42?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCPOQVJMHDAOS-ZWOXGIEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@]3(C(C2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@H](C7([C@@H]5CC(CC7)(C)C)CO6)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934403
Record name 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

781.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152020-03-6
Record name Clinoposaponin VI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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